molecular formula C11H12O2 B3047979 1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl- CAS No. 15138-39-3

1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl-

Cat. No.: B3047979
CAS No.: 15138-39-3
M. Wt: 176.21 g/mol
InChI Key: SVWPDGBKSJAECL-UHFFFAOYSA-N
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Description

Its molecular formula is inferred as C₁₁H₁₂O₂ (molecular weight ≈ 176.21 g/mol). The trimethyl substitution pattern introduces steric hindrance and electron-donating effects, modulating reactivity compared to unsubstituted 1,3-benzenedicarboxaldehyde. Applications include organic synthesis intermediates, coordination chemistry, and polymer precursors.

Properties

IUPAC Name

2,4,6-trimethylbenzene-1,3-dicarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWPDGBKSJAECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=O)C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369769
Record name 1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15138-39-3
Record name 1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl- can be synthesized through several methods. One common synthetic route involves the oxidation of 2,4,6-trimethylbenzene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction typically requires controlled temperatures and reaction times to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl- often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product . The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

2,4,6-Trimethoxy-1,3,5-Benzenetricarbaldehyde (CAS 680575-17-1)
  • Molecular Formula : C₁₂H₁₂O₆
  • Molecular Weight : 252.22 g/mol
  • Substituents : Three methoxy (-OCH₃) and three aldehyde (-CHO) groups.
  • Key Differences :
    • Higher oxygen content and molecular weight due to methoxy groups.
    • Electron-donating methoxy groups enhance solubility in polar solvents.
    • Three aldehyde groups enable broader cross-linking applications compared to the dicarbaldehyde target compound.
1,3-Benzodioxole-5,6-Dicarboxaldehyde (CAS not provided)
  • Molecular Formula : C₈H₆O₄ (estimated)
  • Substituents : Two aldehyde groups fused within a 1,3-benzodioxole ring.
  • Key Differences: Oxygen-rich dioxole ring increases electrophilicity of aldehyde groups. Reacts with hydroxyacetone to form quinones, indicating utility in redox-active materials.

Substituent Variations

2,4,6-Trimethyl-1,3-Benzenedisulfonyl Chloride (CAS 68985-08-0)
  • Molecular Formula : C₉H₁₀Cl₂O₄S₂
  • Substituents : Two sulfonyl chloride (-SO₂Cl) and three methyl groups.
  • Key Differences :
    • Sulfonyl chlorides are strong electron-withdrawing groups, contrasting with the electron-donating methyl groups in the target compound.
    • Reactivity dominated by nucleophilic substitution (e.g., polymer sulfonation).
2,4,6-Trimethylbenzoic Acid (CAS 480-63-7)
  • Molecular Formula : C₁₀H₁₂O₂
  • Substituents : Carboxylic acid (-COOH) and three methyl groups.
  • Key Differences :
    • Acidic proton enables salt formation and coordination chemistry.
    • Lower aldehyde-related reactivity but useful in surfactants and corrosion inhibitors.

Natural Product Derivatives

Dacrydium elatum Aldehyde D (CAS 142647-71-0)
  • Molecular Formula : C₂₈H₄₀O₆
  • Substituents : Two aldehydes, trihydroxy groups, and a complex terpene side chain.
  • Key Differences :
    • Extended hydrophobicity from the terpene moiety enhances membrane permeability.
    • Demonstrates bioactivity in natural product research (e.g., antimicrobial agents).

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl- C₁₁H₁₂O₂ 176.21 2 × CHO, 3 × CH₃ Polymer precursors, ligands
2,4,6-Trimethoxy-1,3,5-benzenetricarbaldehyde C₁₂H₁₂O₆ 252.22 3 × CHO, 3 × OCH₃ Cross-linking agents
1,3-Benzodioxole-5,6-dicarboxaldehyde C₈H₆O₄ 166.13 2 × CHO, fused dioxole Quinone synthesis
2,4,6-Trimethylbenzoic acid C₁₀H₁₂O₂ 164.20 1 × COOH, 3 × CH₃ Surfactants, inhibitors

Table 2: Reactivity and Solubility Trends

Compound Reactivity Highlights Solubility Profile
1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl- Aldehyde condensation hindered by steric bulk Low polarity (non-polar solvents)
2,4,6-Trimethoxy-1,3,5-benzenetricarbaldehyde High electrophilicity due to OCH₃ groups Polar solvents (e.g., DMF)
1,3-Benzodioxole-5,6-dicarboxaldehyde Rapid quinone formation with diols Moderate polarity (acetone)

Biological Activity

1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl- (commonly referred to as trimethylphthalaldehyde), is an aromatic compound with significant implications in various biological contexts. This article explores its biological activity, including antimicrobial, anticancer properties, and potential therapeutic applications.

  • IUPAC Name: 1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl-
  • Molecular Formula: C11H10O2
  • Molecular Weight: 174.20 g/mol

Biological Activity Overview

The biological activities of trimethylphthalaldehyde have been investigated through various studies that highlight its potential in different fields:

Antimicrobial Activity

Research has shown that trimethylphthalaldehyde exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains and fungi. The results indicated that it could inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal species.

Table 1: Antimicrobial Activity of Trimethylphthalaldehyde

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

Trimethylphthalaldehyde has also been studied for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated promising results in inhibiting the proliferation of cancer cells.

Case Study: Cytotoxicity Against Cancer Cells
In a study published in PubMed, the compound was tested against KB (human oral cancer) and CNE2 (nasopharyngeal carcinoma) cell lines. The IC50 values were reported as follows:

  • KB Cell Line: IC50 = 10.72 µM
  • CNE2 Cell Line: IC50 = 9.91 µM

These findings suggest that trimethylphthalaldehyde may serve as a potential lead compound for developing anticancer agents .

The mechanisms underlying the biological activities of trimethylphthalaldehyde are still under investigation. However, preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Induction of Apoptosis: Evidence indicates that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings

Recent research has focused on enhancing the bioactivity of trimethylphthalaldehyde through structural modifications. For instance, derivatives of this compound have been synthesized and evaluated for improved potency against resistant microbial strains and more aggressive cancer phenotypes.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
TrimethylphthalaldehydeModerateHigh
Derivative AHighModerate
Derivative BLowHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl-
Reactant of Route 2
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1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl-

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